molecular formula C18H17FN2O2 B3488960 2-fluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

2-fluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No.: B3488960
M. Wt: 312.3 g/mol
InChI Key: BWUMIENFMYXANZ-UHFFFAOYSA-N
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Description

2-fluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a chemical compound with the molecular formula C18H17FN2O2 and a molecular weight of 312.344 g/mol . It falls within the class of benzamides and exhibits interesting pharmacological properties.


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(1-pyrrolidinylcarbonyl)aniline (a precursor) with 2-fluorobenzoyl chloride . The amide bond formation occurs between the amino group of the precursor and the carbonyl group of the benzoyl chloride. The reaction proceeds under appropriate conditions, yielding the desired product .


Molecular Structure Analysis

The molecular structure of This compound consists of a fluorinated benzene ring , a pyrrolidine ring , and an amide functional group . The fluorine atom is attached to the benzene ring, while the pyrrolidine ring provides steric bulk. The amide linkage connects the two aromatic moieties .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including hydrolysis , acylation , and reductive transformations . The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide linkage. Additionally, the fluorine substituent can influence the reactivity of the benzene ring in electrophilic aromatic substitution reactions .

Mechanism of Action

The specific mechanism of action for 2-fluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide depends on its intended use. It could act as a ligand for certain receptors or enzymes, modulating biological processes. Further studies are needed to elucidate its precise targets and effects .

Future Directions

: Molport: 2-fluoro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide : ChemSpider: 2-Fluoro-N-[4-(1-pyrrolidinyl)phenyl]benzamide

Properties

IUPAC Name

2-fluoro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c19-16-6-2-1-5-15(16)17(22)20-14-9-7-13(8-10-14)18(23)21-11-3-4-12-21/h1-2,5-10H,3-4,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUMIENFMYXANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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